4-Amino-3-[(6-amino-6-deoxyhexopyranosyl)oxy]-6-[(4-amino-2-hydroxybutyl)amino]-2-hydroxycyclohexyl 3-amino-3-deoxyhexopyranoside
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Overview
Description
Butikacin is a semisynthetic aminoglycoside antibiotic derived from kanamycin A. It exhibits bactericidal activity, particularly effective against Staphylococcus aureus and a range of gram-negative bacteria . This compound is known for its potent antibacterial properties and is used in various medical and scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Butikacin is synthesized through the modification of kanamycin A. The process involves the substitution of the 1-N position of kanamycin A with a (S)-4-amino-2-hydroxybutyl group . This modification enhances its antibacterial activity and reduces its toxicity compared to its parent compound.
Industrial Production Methods
The industrial production of butikacin involves large-scale fermentation processes to produce kanamycin A, followed by chemical modification to introduce the (S)-4-amino-2-hydroxybutyl group. The reaction conditions typically include controlled pH, temperature, and the use of specific catalysts to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Butikacin undergoes various chemical reactions, including:
Oxidation: Butikacin can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the functional groups in butikacin, altering its activity.
Substitution: The substitution of functional groups in butikacin can lead to the formation of new analogs with varying antibacterial properties.
Common Reagents and Conditions
Common reagents used in the reactions involving butikacin include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions often involve controlled temperatures, pH levels, and solvent systems to optimize the yield and selectivity of the desired products .
Major Products Formed
The major products formed from the chemical reactions of butikacin include various analogs with modified antibacterial properties. These analogs are studied for their potential use in treating different bacterial infections and for their reduced toxicity profiles .
Scientific Research Applications
Butikacin has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying aminoglycoside antibiotics and their chemical properties.
Biology: Employed in research on bacterial resistance mechanisms and the development of new antibacterial agents.
Medicine: Investigated for its potential use in treating infections caused by resistant bacterial strains.
Mechanism of Action
Butikacin exerts its antibacterial effects by binding to the bacterial 30S ribosomal subunit. This binding interferes with the mRNA binding and tRNA acceptor sites, disrupting normal protein synthesis and leading to the production of non-functional or toxic proteins. This ultimately results in bacterial cell death .
Comparison with Similar Compounds
Similar Compounds
Butikacin is similar to other aminoglycoside antibiotics such as:
Amikacin: Another semisynthetic aminoglycoside with a similar mechanism of action but different spectrum of activity.
Gentamicin: A naturally occurring aminoglycoside with a broader spectrum of activity.
Kanamycin: The parent compound of butikacin, used as a starting material for its synthesis.
Uniqueness
Butikacin is unique due to its specific modification at the 1-N position with a (S)-4-amino-2-hydroxybutyl group, which enhances its antibacterial activity and reduces its toxicity compared to other aminoglycosides. This modification makes butikacin a valuable compound in the development of new antibacterial agents and in the study of bacterial resistance mechanisms .
Properties
Molecular Formula |
C22H45N5O12 |
---|---|
Molecular Weight |
571.6 g/mol |
IUPAC Name |
2-[6-amino-3-[4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[(4-amino-2-hydroxybutyl)amino]-2-hydroxycyclohexyl]oxy-6-(aminomethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C22H45N5O12/c23-2-1-7(29)5-27-9-3-8(25)19(38-22-17(34)16(33)14(31)10(4-24)36-22)18(35)20(9)39-21-15(32)12(26)13(30)11(6-28)37-21/h7-22,27-35H,1-6,23-26H2 |
InChI Key |
OCFOTEIMZBKQFS-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(C(C(C1NCC(CCN)O)OC2C(C(C(C(O2)CO)O)N)O)O)OC3C(C(C(C(O3)CN)O)O)O)N |
Origin of Product |
United States |
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